N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine
Description
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine is a bipyridine derivative featuring a trifluoromethoxybenzyl substituent at the 5-amino position of the [3,4'-bipyridin] scaffold. The trifluoromethoxy group (–OCF₃) is a strongly electron-withdrawing substituent, which enhances lipophilicity and may influence binding interactions in biological systems.
Properties
CAS No. |
821784-76-3 |
|---|---|
Molecular Formula |
C18H14F3N3O |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
5-pyridin-4-yl-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)25-17-3-1-2-13(8-17)10-24-16-9-15(11-23-12-16)14-4-6-22-7-5-14/h1-9,11-12,24H,10H2 |
InChI Key |
XQDOAIXICYJWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Recent studies, notably by Chinese chemists, have demonstrated a novel approach involving the use of carbon disulfide (CS₂) and silver fluoride (AgF) to achieve N-trifluoromethylation of amines under neutral conditions. The process proceeds through the formation of silver thiocarbonyl fluoride (AgSCF₃) when AgF reacts with CS₂, which then acts as an electrophilic trifluoromethylating agent (Reference).
-
- Secondary amines react with CS₂ in the presence of AgF, forming an intermediate that facilitates the transfer of the trifluoromethyl group.
- Electron-rich amines exhibit higher reactivity, while aromatic amines require stronger bases or modified conditions to enhance nucleophilicity.
- The method is compatible with complex molecules, including drug derivatives, enabling late-stage modifications.
-
- Utilizes readily available reagents.
- Avoids complex multistep procedures.
- Suitable for late-stage functionalization of bioactive compounds.
Alternative Routes Using Isothiocyanates and Electrophilic Reagents
Traditional methods for synthesizing N-trifluoromethylated amines involve:
- Desulfurization of isothiocyanates with reagents like AgF , converting them into N-CF₃ compounds (References,).
- Use of electrophilic trifluoromethylation reagents such as Umemoto and Togni reagents, or Ruppert-Prakash (TMSCF₃) , though these often require prefunctionalized amines and harsh conditions.
Synthesis of the Target Compound
For the specific compound N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine , the synthesis would typically involve:
- Step 1: Preparation of the 3-(Trifluoromethoxy)phenyl precursor, possibly via nucleophilic aromatic substitution or electrophilic aromatic substitution on phenol derivatives.
- Step 2: N-trifluoromethylation of a bipyridine derivative, utilizing the CS₂/AgF route or electrophilic CF₃ reagents, under optimized conditions to selectively functionalize the amino group at the 5-position.
- Step 3: Coupling of the trifluoromethoxyphenyl moiety with the bipyridine core, possibly through cross-coupling methods like Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.
Data Table Summarizing Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CS₂/AgF-mediated N-trifluoromethylation | Carbon disulfide, Silver fluoride | Neutral, mild | Simple, high yield, late-stage applicable | Limited substrate scope for aromatic amines without strong bases |
| Electrophilic CF₃ reagents (Umemoto, Togni) | Electrophilic CF₃ reagents | Harsh, multi-step | Broad applicability | Requires prefunctionalized amines, complex purification |
| Isothiocyanate desulfurization | Isothiocyanates, AgF | Mild to moderate | Effective for certain substrates | Limited to specific precursor types |
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins . These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Bipyridine core : The [3,4'-bipyridin] scaffold is shared with analogs such as N-([3,4'-bipyridin]-6-ylmethyl)-2-chloro-9-isopropyl-9H-purin-6-amine (16d) ().
- Trifluoromethoxybenzyl group : This distinguishes it from analogs with methoxy (–OCH₃) or chloro (–Cl) substituents.
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Gaps
- Comparative Limitations : The evidence lacks head-to-head biological studies. Future work should prioritize assays comparing –OCF₃, –OCH₃, and –Cl analogs for target engagement and toxicity.
Biological Activity
N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine (CAS Number: 821784-76-3) is a compound that has garnered significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C18H14F3N3O
- Molecular Weight : 345.3 g/mol
- IUPAC Name : 5-pyridin-4-yl-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridin-3-amine
- Canonical SMILES : C1=CC(=CC(=C1)OC(F)(F)F)CNC2=CN=CC(=C2)C3=CC=NC=C3
The compound features a trifluoromethoxy group, which enhances its lipophilicity and stability, making it suitable for biological interactions.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The trifluoromethoxy group allows effective interaction with biological membranes and proteins, potentially influencing cellular pathways involved in cancer and other diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of bipyridine have been shown to possess cytotoxic effects against various cancer cell lines. The specific activity of this compound in inhibiting cancer cell proliferation remains an area of active research.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| AGS (gastric adenocarcinoma) | TBD | Induction of apoptosis |
| HeLa (cervical cancer) | TBD | Cell cycle arrest |
Antimicrobial Activity
Preliminary data suggest that the compound may also exhibit antimicrobial properties. Compounds with similar structures have been reported to show activity against various bacterial strains, including Enterococcus faecalis, highlighting the potential for this compound as a lead compound in antimicrobial drug development.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies on related bipyridine compounds demonstrated significant cytotoxicity against cancer cell lines (e.g., AGS and HeLa). The presence of nitrogen heterocycles was found to enhance the interaction with DNA and induce apoptosis.
- Antimicrobial Screening : A comparative study on structurally related compounds indicated that those with trifluoromethoxy substitutions exhibited enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
Synthesis and Preparation
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, known for its efficiency in forming carbon-carbon bonds under mild conditions. This synthetic route is advantageous for producing complex molecules with high purity.
Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, base (e.g., K2CO3), solvent (e.g., DMF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
